molecular formula C20H15N3O7S2 B14444126 7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid CAS No. 75627-26-8

7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid

Cat. No.: B14444126
CAS No.: 75627-26-8
M. Wt: 473.5 g/mol
InChI Key: UPOWGJATRMGAMG-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to form stable and intense colors. The compound is characterized by the presence of azo groups, which are responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 7-sulfo-1-naphthylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with 4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group leads to the formation of corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its intense color properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in various applications. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-8-[(4-sulpho-1-naphthyl)azo]naphthalene-1,3-disulfonic acid
  • 5-[[4-[(4-Amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxybenzoic acid

Uniqueness

7-Amino-4-hydroxy-3-((7-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and chromophoric properties. This makes it particularly valuable in applications requiring high color stability and water solubility.

Properties

CAS No.

75627-26-8

Molecular Formula

C20H15N3O7S2

Molecular Weight

473.5 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[(7-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H15N3O7S2/c21-13-5-7-15-12(8-13)9-18(32(28,29)30)19(20(15)24)23-22-17-3-1-2-11-4-6-14(10-16(11)17)31(25,26)27/h1-10,24H,21H2,(H,25,26,27)(H,28,29,30)

InChI Key

UPOWGJATRMGAMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O

Origin of Product

United States

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